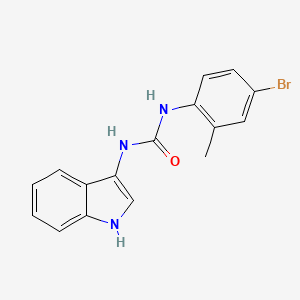

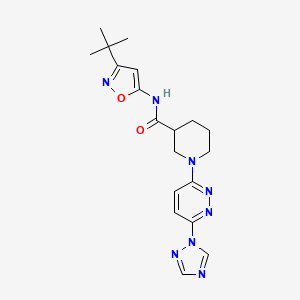

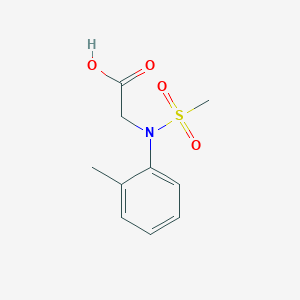

1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea, also known as BRD7389, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the urea-based inhibitors family, which are widely used in medicinal chemistry due to their ability to target a wide range of biological pathways.

科学的研究の応用

Synthesis and Enzyme Inhibition

1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea and its derivatives have been explored for their synthesis and potential in enzyme inhibition assays. The study by Mustafa et al. (2014) highlights the synthesis of several urea derivatives and evaluates their enzyme inhibition capabilities against urease, β-glucuronidase, and snake venom phosphodiesterase. The compounds exhibited a range of inhibition, showcasing their potential for further exploration in enzyme-related studies and anticancer research, as one of the compounds demonstrated in vitro anticancer activity against a prostate cancer cell line Mustafa, S., Perveen, S., & Khan, A. (2014). Synthesis, enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas. Journal of The Serbian Chemical Society, 79, 1-10.

Molecular Rearrangement and Derivative Formation

The molecular rearrangement capabilities of indole and urea derivatives offer pathways to new indole and imidazolinone derivatives, as discussed by Klásek et al. (2007). This demonstrates the compound's potential as a precursor in the synthesis of novel organic structures, enriching the possibilities for medicinal and pharmaceutical chemistry research Klásek, A., Lyčka, A., & Holčapek, M. (2007). Molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo(4,5-c)quinoline-2,4-diones—an unexpected pathway to new indole and imidazolinone derivatives. Tetrahedron, 63, 7059-7069.

Antitumor Activities and Docking Study

The synthesis and structural characterization of related compounds have led to the identification of potential antitumor activities. A study conducted by Hu et al. (2018) showcases the antitumor potential of a similar compound through MTT assay and docking studies into the CDK4 protein, providing insights into the mechanism of action at the molecular level Hu, C., Wei, Dd., Sun, Xf., Lin, Rl., Hu, Mm., Tang, L., Wang, Z., & He, D. (2018). Synthesis, Crystal Structure, Antitumor Activities and Docking Study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea.

Anti-inflammatory Potential

The compound and its derivatives have also been synthesized and evaluated for their anti-inflammatory potential. A study highlights the synthesis of tetrahydropyrimidin-2-ones/thiones with significant anti-inflammatory activity, suggesting the therapeutic potential of these compounds in inflammation-related conditions Amir, M., Javed, S., & Kumar, H. (2008). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents.

Gelation and Self-assembly Properties

The gelation and self-assembly properties of urea derivatives, as studied by Lloyd and Steed (2011), offer fascinating insights into the material science applications of these compounds. The study explores how the rheology and morphology of gels can be tuned by the identity of the anion, opening avenues for the development of smart materials and nanotechnology applications Lloyd, G., & Steed, J. (2011). Anion tuning of the rheology, morphology and gelation of a low molecular weight salt hydrogelator. Soft Matter, 7, 75-84.

特性

IUPAC Name |

1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O/c1-10-8-11(17)6-7-13(10)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPYIOWRKVUJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-2-methylphenyl)-3-(1H-indol-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)

![2,5-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797668.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)

![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)